3-Fluoro-3-isobutyl-azetidine
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Overview
Description
3-Fluoro-3-isobutyl-azetidine is a fluorinated azetidine derivative, characterized by the presence of a fluorine atom and an isobutyl group attached to the azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties. The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability, making this compound a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 3-Fluoro-3-isobutyl-azetidine typically involves several key steps:
Bromofluorination: The process begins with the bromofluorination of appropriate alkenyl azides, which introduces both bromine and fluorine atoms into the molecule.
Reduction: The bromofluorinated intermediates are then reduced to the corresponding amines.
Cyclization: The final step involves cyclization via intramolecular substitution of the bromine atom, yielding the desired this compound.
Industrial production methods for such compounds often involve optimization of these steps to enhance yield and purity, utilizing advanced techniques like microwave irradiation and solid support systems .
Chemical Reactions Analysis
3-Fluoro-3-isobutyl-azetidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced using agents like DIBAL-H to form allylalcohol derivatives.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form complex organic structures.
Common reagents used in these reactions include organoboron reagents, reducing agents like DIBAL-H, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-3-isobutyl-azetidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential treatments for diabetes and cancer.
Organic Synthesis: The compound’s unique reactivity makes it valuable in the synthesis of complex organic molecules and heterocyclic compounds.
Catalysis: It is used in catalytic processes, including Suzuki, Sonogashira, and Michael additions.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-isobutyl-azetidine involves its interaction with specific molecular targets and pathways. For instance, fluorinated azetidines have been shown to inhibit tubulin polymerization, leading to apoptosis in cancer cells . The compound’s fluorine atom enhances its binding affinity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
3-Fluoro-3-isobutyl-azetidine can be compared with other fluorinated azetidines and pyrrolidines:
3-Fluoroazetidine: Similar in structure but lacks the isobutyl group, making it less sterically hindered.
3-Fluoro-3-methylazetidine: Contains a methyl group instead of an isobutyl group, affecting its reactivity and biological activity.
3-Fluoropyrrolidine: A five-membered ring analogue with different ring strain and reactivity properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological properties compared to its analogues.
Properties
Molecular Formula |
C7H14FN |
---|---|
Molecular Weight |
131.19 g/mol |
IUPAC Name |
3-fluoro-3-(2-methylpropyl)azetidine |
InChI |
InChI=1S/C7H14FN/c1-6(2)3-7(8)4-9-5-7/h6,9H,3-5H2,1-2H3 |
InChI Key |
JEIKYEXGKXLSJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CNC1)F |
Origin of Product |
United States |
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